2,2,6-Triphenyl-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Triphenyl-2H-pyran-4(3H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Triphenyl-2H-pyran-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of benzaldehyde derivatives with suitable ketones in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Triphenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,6-Triphenyl-2H-pyran-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-2H-pyran-4(3H)-one: Lacks one phenyl group compared to 2,2,6-Triphenyl-2H-pyran-4(3H)-one.
2,6-Diphenyl-2H-pyran-4(3H)-one: Another variant with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of three phenyl groups may enhance its stability and provide unique electronic properties.
Properties
Molecular Formula |
C23H18O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,2,6-triphenyl-3H-pyran-4-one |
InChI |
InChI=1S/C23H18O2/c24-21-16-22(18-10-4-1-5-11-18)25-23(17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
QIBLVQUWGISACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.